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molecular formula C9H14N2 B8638760 N,N-diethylpyridin-3-amine

N,N-diethylpyridin-3-amine

Cat. No. B8638760
M. Wt: 150.22 g/mol
InChI Key: XLRDCQLVQHPNDB-UHFFFAOYSA-N
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Patent
US08999989B2

Procedure details

To a mixture of 4,5-bis(diphenylphosphino)-9,9′-dimethylxanthene (521 mg, 0.90 mmol), tris(dibenzylideneacetone)dipalladium (0)-chloroform adduct (311 mg, 0.30 mmol), sodium t-butoxide (2.16 g, 23 mmol) and anhydrous toluene (37 ml) were added 3-bromopyridine (1.5 ml, 15 mmol) and diethylamine (1.9 ml, 18.0 mmol). The mixture was heated to 70° C., and the mixture was stirred for 3 hrs and at room temperature overnight. Water and ethyl acetate were added to the reaction mixture. The mixture was stirred, stood still and partitioned. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1→2:1) to give N,N-diethylpyridin-3-amine (820 mg, yield 36%) as a brown oil.
[Compound]
Name
4,5-bis(diphenylphosphino)-9,9′-dimethylxanthene
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
311 mg
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].C1(C)C=CC=CC=1.Br[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1.[CH2:21]([NH:23][CH2:24][CH3:25])[CH3:22]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C(Cl)(Cl)Cl.[Pd].[Pd].C(OCC)(=O)C.O>[CH2:21]([N:23]([CH2:24][CH3:25])[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[CH3:22] |f:0.1,5.6.7.8.9.10|

Inputs

Step One
Name
4,5-bis(diphenylphosphino)-9,9′-dimethylxanthene
Quantity
521 mg
Type
reactant
Smiles
Name
Quantity
2.16 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
37 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
311 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C(Cl)(Cl)Cl.[Pd].[Pd]
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hrs and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
partitioned
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1→2:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(C=1C=NC=CC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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